3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine.
Brand Name: Vulcanchem
CAS No.: 51095-86-4
VCID: VC20748417
InChI: InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
SMILES: C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

CAS No.: 51095-86-4

Cat. No.: VC20748417

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine - 51095-86-4

Specification

Description (1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine.
CAS No. 51095-86-4
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Standard InChI InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
Standard InChI Key RWFBQHICRCUQJJ-JQWIXIFHSA-N
Isomeric SMILES C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-]
SMILES C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Canonical SMILES C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Appearance Oil

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator